molecular formula C19H18ClNO4 B11499112 2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11499112
M. Wt: 359.8 g/mol
InChI Key: UZCRQDMUMURZLE-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

    Substitution: Sodium methoxide (NaOMe) in methanol

Major Products

    Oxidation: 5-keto derivative

    Reduction: 2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-methanol

    Substitution: 2-methoxyethyl 1-(3-methoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Scientific Research Applications

2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 2-methoxyethyl 1-(3-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 2-methoxyethyl 1-(3-methylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Uniqueness

Compared to similar compounds, 2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

2-methoxyethyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C19H18ClNO4/c1-12-18(19(23)25-9-8-24-2)16-11-15(22)6-7-17(16)21(12)14-5-3-4-13(20)10-14/h3-7,10-11,22H,8-9H2,1-2H3

InChI Key

UZCRQDMUMURZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)O)C(=O)OCCOC

Origin of Product

United States

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